Magnesium Disodium EDTA

Vue d'ensemble

Description

Synthesis Analysis

Magnesium Disodium EDTA is synthesized through a complex formation reaction where EDTA acts as a ligand, binding to magnesium ions. The synthesis involves reacting magnesium salts with EDTA under controlled conditions. This process is critical for producing Magnesium Disodium EDTA with high purity and yield. The synthesis can be influenced by factors such as pH, temperature, and the presence of other ions, which can affect the efficiency and outcome of the reaction.

Molecular Structure Analysis

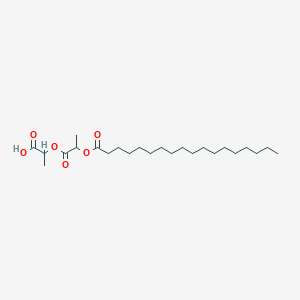

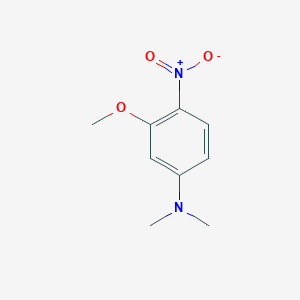

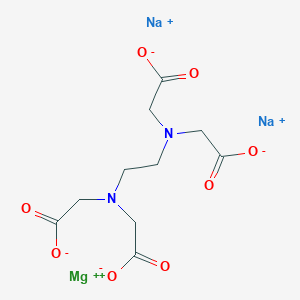

The molecular structure of Magnesium Disodium EDTA features a central magnesium ion surrounded by an EDTA ligand that forms a stable complex. The EDTA molecule acts as a hexadentate ligand, coordinating with the magnesium ion through its four carboxylate groups and two nitrogen atoms. This complex formation is crucial for the compound's ability to chelate metal ions, contributing to its wide range of applications.

Chemical Reactions and Properties

Magnesium Disodium EDTA participates in various chemical reactions, primarily due to its chelating properties. It can form stable complexes with a wide range of metal ions, which is essential for its use in removing unwanted metal ions from solutions, mitigating metal-induced toxicity, and facilitating the analysis of metal content in samples. The stability of the Magnesium Disodium EDTA complex is influenced by factors such as the pH of the solution and the presence of competing ions.

Physical Properties Analysis

The physical properties of Magnesium Disodium EDTA, including its solubility in water and stability over a range of temperatures and pH levels, make it a versatile compound in scientific research. It is typically a solid at room temperature and can dissolve well in water, making it easy to use in aqueous solutions. These properties are essential for its application in various fields, such as analytical chemistry and environmental science.

Chemical Properties Analysis

The chemical properties of Magnesium Disodium EDTA, particularly its ability to form stable complexes with metal ions, are central to its functionality. The compound's chelating action allows it to bind strongly to metal ions, preventing them from participating in unwanted reactions. This ability is exploited in processes such as water treatment, where Magnesium Disodium EDTA is used to remove heavy metals from water.

References:

- A comprehensive analysis of the determination of calcium and magnesium using EDTA titrations highlights the compound's application in analytical chemistry (Tucker & Kurtz, 1961).

- Research on the effects of different forms of magnesium fertilization, including magnesium disodium EDTA, on 'Superior Seedless' grapes in saline soils emphasizes its use in agricultural science (Abo El-Ezz et al., 2022).

- Studies on the structural and magnetic properties of magnesium ferrite nanoparticles prepared via EDTA-based sol-gel reactions demonstrate the compound's role in materials science (Hussein et al., 2015).

Applications De Recherche Scientifique

Determination of Magnesium by Titration with EDTA

- Scientific Field : Analytical Chemistry .

- Summary of the Application : Magnesium Disodium EDTA is used in complexometric titrations to analyze the concentration of metal ions, specifically magnesium .

- Methods of Application : The titration process involves the reaction of Mg2+ with EDTA at a buffered pH of 10. The endpoint of the titration is determined by the addition of Eriochrome Black T, which forms a colored chelate with Mg2+ and undergoes a color change when the Mg2+ is released to form a chelate with EDTA .

- Results or Outcomes : The results of the titration give the concentration of magnesium in the solution. The accuracy of the results depends on the precise preparation of the EDTA solution .

Determination of EDTA in Aqueous Medium

- Scientific Field : Environmental Science .

- Summary of the Application : Magnesium Disodium EDTA is used in the determination of EDTA in aqueous medium .

- Methods of Application : An optimized spectrophotometric method for the determination of EDTA in aqueous medium has been developed at the wavelength of 535 nm, pH = 1 and reaction time of 20 min .

- Results or Outcomes : The method has a detection limit of 38 ng/l. The proposed methodology for the determination of EDTA requires lower quantities of reagent and low reaction time as compared to other works .

Fertilization of ‘Superior Seedless’ Grapes

- Scientific Field : Agriculture .

- Summary of the Application : Magnesium Disodium EDTA is used as a foliar fertilizer for ‘Superior Seedless’ grapes grown in saline soils .

- Methods of Application : The physiological response of ‘Superior Seedless’ grapes was evaluated under different foliar magnesium fertilization such as sulfate magnesium (MgSO4·7 H2O), magnesium disodium EDTA (Mg-EDTA), and magnesium nanoparticles (Mg-NPs) during the berry development stages (flowering, fruit set, veraison, and harvest) .

Fragmentation Behavior of EDTA Complexes

- Scientific Field : Chemistry .

- Summary of the Application : Magnesium Disodium EDTA is used in the study of fragmentation behavior of EDTA and various metal complexes under different activation conditions .

- Methods of Application : Both positive and negative mode electrospray ionization (ESI) were applied. The metals used to complex with EDTA ranged from alkaline earth metals, such as sodium and cesium, via calcium, nickel, zinc, aluminum, copper, iron, and indium to yttrium and several lanthanides .

- Results or Outcomes : The results show that characteristic fragmentations were obtained for EDTA and the metal complexes under the investigated conditions .

Micronutrient Supplement for Soil Enrichment

- Scientific Field : Agriculture .

- Summary of the Application : Magnesium Disodium EDTA is used as a vital micronutrient supplement for soil enrichment, supporting plant growth and development .

- Methods of Application : It is applied to the soil to provide controlled magnesium release and stability, which are essential for plant growth .

- Results or Outcomes : The application of Magnesium Disodium EDTA improves the quality of the soil and promotes healthier plant growth .

Synthesis of Nitrogen-Doped Porous Carbon Material

- Scientific Field : Material Science .

- Summary of the Application : Magnesium Disodium EDTA is used as a nitrogen precursor salt to synthesize nitrogen-doped porous carbon material via direct pyrolysis for supercapacitor applications .

- Methods of Application : The synthesis involves the use of Magnesium Disodium EDTA as a nitrogen precursor salt in the direct pyrolysis process .

- Results or Outcomes : The resulting nitrogen-doped porous carbon material has potential applications in supercapacitors .

Propriétés

IUPAC Name |

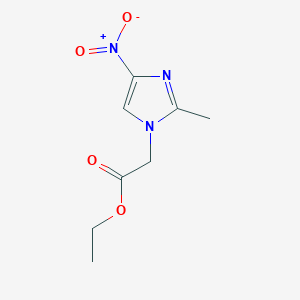

magnesium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Mg.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNVVAMWLMUZOZ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12MgN2Na2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893253 | |

| Record name | Sodium [(ethylenedinitrilo)tetraacetato]magnesate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White odorless crystalline solid; [MSDSonline] | |

| Record name | Magnesate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:2), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium sodium ethylenediaminetetraacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Magnesium Disodium EDTA | |

CAS RN |

14402-88-1 | |

| Record name | Magnesium sodium ethylenediaminetetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014402881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:2), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium [(ethylenedinitrilo)tetraacetato]magnesate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']magnesate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM DISODIUM EDTA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDT563S5VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.